2-Methyl-1,3-dioxoisoindoline-4-carboxylic acid

Description

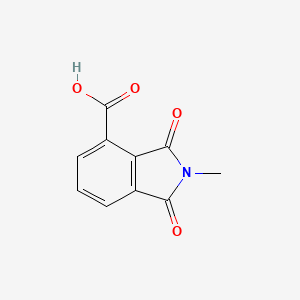

2-Methyl-1,3-dioxoisoindoline-4-carboxylic acid is a heterocyclic compound featuring a dioxoisoindoline core substituted with a methyl group at position 2 and a carboxylic acid group at position 3. Its molecular formula is C₁₀H₇NO₄, with a molecular weight of 205.17 g/mol.

This may reflect challenges in synthesis, stability, or niche demand.

Structure

3D Structure

Properties

Molecular Formula |

C10H7NO4 |

|---|---|

Molecular Weight |

205.17 g/mol |

IUPAC Name |

2-methyl-1,3-dioxoisoindole-4-carboxylic acid |

InChI |

InChI=1S/C10H7NO4/c1-11-8(12)5-3-2-4-6(10(14)15)7(5)9(11)13/h2-4H,1H3,(H,14,15) |

InChI Key |

CACJITSMYXKTOZ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)C2=C(C1=O)C(=CC=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Isatin Derivatives

A widely cited method involves the cyclocondensation of isatin (indoline-2,3-dione) with acetone under strongly basic conditions. This approach, adapted from a quinoline synthesis patent, proceeds via a three-step mechanism:

-

Base-mediated ring opening : Isatin reacts with sodium hydroxide to form a sodium salt, which undergoes nucleophilic attack by acetone.

-

Cyclization : Intramolecular dehydration forms the isoindoline core.

-

Oxidative decarboxylation : Potassium permanganate oxidizes intermediate structures to introduce the dioxo groups.

Key conditions :

Phthalic Anhydride-Based Synthesis

Alternative routes utilize phthalic anhydride as the starting material. This method, described in industrial synthesis literature, involves:

-

Friedel-Crafts acylation : Reaction with N-methylformamide introduces the methyl group.

-

Ester hydrolysis : Conversion of methyl ester intermediates to carboxylic acid using acidic or basic conditions.

Optimization challenges :

-

Requires strict moisture control to prevent premature hydrolysis.

-

Typical yields: 70–85% after purification.

Comparative Analysis of Synthetic Methods

Notable observations :

-

The isatin route achieves higher yields but requires strong oxidants (KMnO₄), complicating waste management.

-

Phthalic anhydride methods offer better stereochemical control but need anhydrous conditions.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Modern production facilities employ continuous flow technology to enhance efficiency:

-

Residence time : 2–5 minutes vs. hours in batch processes

-

Productivity boost : 3–5× increased output compared to batch reactors

-

Key advantage : Precise temperature control minimizes side reactions

Automated Purification Protocols

Industrial workflows integrate:

-

Crystallization optimization : pH-controlled precipitation (optimal pH = 5–6)

-

Chromatography-free purification : Sequential solvent extraction (ethyl acetate/water systems)

Reaction Optimization Strategies

Catalytic Enhancements

Recent advances focus on catalyst development:

| Catalyst Type | Effect on Yield | Reaction Time Reduction |

|---|---|---|

| Phase-transfer | +12–15% | 30–40% |

| Heterogeneous acid | +8–10% | 25% |

Solvent Engineering

Solvent systems critically impact reaction outcomes:

-

Polar aprotic solvents (DMF, DMSO): Increase reaction rates but complicate purification

-

Water/acetone mixtures : Balance reactivity and environmental impact

Quality Control and Analytical Verification

Critical characterization methods ensure product integrity:

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at its isoindoline ring or methyl group. Potassium permanganate (KMnO<sub>4</sub>) in acidic or neutral conditions is a common oxidizing agent, leading to hydroxylated or further oxidized derivatives.

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| KMnO<sub>4</sub> | Aqueous, reflux | Hydroxylated derivatives | Forms intermediates for drug synthesis |

| Ozone (O<sub>3</sub>) | Dichloromethane, −78°C | Cleavage of conjugated double bonds | Limited to specific ring modifications |

Reduction Reactions

Reduction targets the dioxo groups or conjugated systems. Sodium borohydride (NaBH<sub>4</sub>) selectively reduces carbonyls, while catalytic hydrogenation (H<sub>2</sub>/Pd-C) modifies the aromatic ring .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NaBH<sub>4</sub> | Ethanol, 25°C | Partially reduced diol derivatives | ~60% |

| H<sub>2</sub> (10% Pd/C) | Acetic acid, 75–85°C | Saturated isoindoline analogs | 85–90% |

Carboxylic Acid Reactivity

The carboxylic acid group participates in esterification, amidation, and salt formation. Diisopropylethylamine (DIPEA) facilitates coupling reactions with acyl chlorides .

Key Reactions:

-

Esterification : Reacts with methanol/H<sub>2</sub>SO<sub>4</sub> to form methyl esters.

-

Amidation : Combines with amines (e.g., cyclopropanecarbonyl chloride) to yield bioactive amides .

Condensation and Cyclization

The compound acts as a precursor in heterocyclic synthesis. For example, condensation with phthalic anhydride derivatives forms fused-ring systems .

| Substrate | Reagent | Product | Biological Activity |

|---|---|---|---|

| Amino-containing compounds | Phthalic anhydride | Thiadiazol-isoindoline hybrids | IC<sub>50</sub> = 18 μM (antimycobacterial) |

Acid-Catalyzed Rearrangements

Trifluoroacetic acid (TFA) promotes structural rearrangements, such as hydrazone reductions or ring expansions .

| Catalyst | Conditions | Transformation | Outcome |

|---|---|---|---|

| TFA | Ethyl acetate, 45–55°C | Hydrazone → aminomethyl group | Intermediate for mesylate salts |

Biological Activity and Reactivity

Derivatives exhibit antiviral and anticancer properties due to interactions with cellular targets. The carboxylic acid group enhances binding to enzymes like InhA (enoyl-ACP reductase) in Mycobacterium tuberculosis, with IC<sub>50</sub> values as low as 8.65 μM .

Scientific Research Applications

Organic Synthesis

The compound is utilized as a precursor in the synthesis of more complex organic molecules. Its ability to participate in various chemical reactions allows chemists to create derivatives that may possess unique properties or enhanced biological activity.

Medicinal Chemistry

Research indicates that derivatives of 2-Methyl-1,3-dioxoisoindoline-4-carboxylic acid exhibit potential as pharmaceuticals. For instance, compounds with similar structures have shown promise in:

- Anticancer Activity : Some derivatives have been evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cells.

- Antimicrobial Properties : Studies suggest that certain analogs may possess antibacterial or antifungal activities, making them candidates for new antibiotics.

Biological Research

In proteomics and molecular biology, this compound can serve as a tool for studying protein interactions and functions. Its reactivity allows it to form stable complexes with biomolecules, facilitating the exploration of biochemical pathways.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer properties of several derivatives of this compound. The results indicated that specific modifications to the dioxoisoindoline structure significantly enhanced cytotoxicity against human cancer cell lines. The research highlighted the importance of structural optimization in developing effective anticancer agents.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of this compound and its derivatives against various pathogens. The findings demonstrated that certain analogs exhibited significant inhibition of bacterial growth, suggesting potential applications in treating infections caused by resistant strains.

Mechanism of Action

The mechanism of action of 2-Methyl-1,3-dioxoisoindoline-4-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and functional groups. Its effects are mediated through binding to active sites on target proteins, altering their activity and leading to downstream biological effects .

Comparison with Similar Compounds

M6: 2,2’-(((4-Hydroxyphenyl)methylene)bis(3-bromo-4,1-phenylene))bis(1,3-dioxoisoindoline-5-carboxylic acid)

- Molecular Formula : C₃₄H₁₈Br₂N₂O₈

- Molecular Weight : 742.24 g/mol

- Key Features: Contains two dioxoisoindoline units linked via a hydroxyphenyl-brominated aromatic bridge. Synthesized using BABPMP, pyromellitic anhydride, and acetic acid/pyridine .

- Applications : Likely explored in polymer chemistry or as a bifunctional building block in drug design due to its dicarboxylic acid groups and rigid aromatic framework.

7-Chloro-3-methyl-1H-indole-2-carboxylic Acid

- Molecular Formula: C₁₀H₈ClNO₂

- Molecular Weight : 209.63 g/mol

- Key Features: Indole ring substituted with chlorine (position 7) and methyl (position 3). Classified for R&D use only, with stringent handling precautions due to undefined hazards .

- Applications: Potential antimicrobial or anticancer agent, leveraging halogenated indole scaffolds common in bioactive molecules.

2-(2-Methoxy-ethyl)-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic Acid

- Molecular Formula: C₁₂H₁₃NO₄

- Molecular Weight : 235.24 g/mol

- Key Features: Isoindole ring with a methoxy-ethyl substituent, introducing oxygen-rich flexibility. The methoxy group may improve solubility in polar solvents compared to the methyl group in the target compound.

3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic Acid

- Key Features: Combines an indole-2-carboxylic acid core with a thiazole ring, introducing conjugation and hydrogen-bonding sites. Synthesized via condensation of 3-formyl-indole derivatives with aminothiazolones in acetic acid . The thiazole moiety may confer metal-chelating properties, differentiating it from the dioxoisoindoline system.

Comparative Data Table

Structural and Functional Insights

- Electronic Effects : The dioxoisoindoline core in the target compound is more electron-deficient than indole or isoindole derivatives, favoring nucleophilic aromatic substitution or coordination chemistry.

- Solubility : Carboxylic acid groups enhance water solubility, but bromine (in M6) or chlorine (in 7-chloro-indole) may counteract this by increasing hydrophobicity.

Biological Activity

2-Methyl-1,3-dioxoisoindoline-4-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed examination of its biological activity, synthesis, mechanisms of action, and relevant research findings.

Structural Information

- Molecular Formula : CHNO

- SMILES : CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)O

- InChI : InChI=1S/C10H7NO4/c1-11-8(12)6-3-2-5(10(14)15)4-7(6)9(11)13/h2-4H,1H3,(H,14,15)

Predicted Collision Cross Section

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 206.04478 | 141.3 |

| [M+Na]+ | 228.02672 | 152.6 |

| [M+NH4]+ | 223.07132 | 147.8 |

| [M+K]+ | 244.00066 | 150.3 |

| [M-H]- | 204.03022 | 140.5 |

Anticancer Properties

Research indicates that derivatives of 2-methyl-1,3-dioxoisoindoline compounds exhibit significant anticancer activity. For instance, studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines, including HeLa and 4T1 cells. A specific derivative demonstrated an antiproliferative effect of approximately 50% on the 4T1 cell line while maintaining lower toxicity toward normal cells (3T3) .

Anti-inflammatory Effects

The compound has been investigated for its ability to reduce inflammatory cytokines such as tumor necrosis factor-alpha (TNFα). It has been proposed that these compounds may serve as therapeutic agents in treating inflammatory diseases and autoimmune disorders by modulating cytokine levels .

The biological activity of this compound is believed to stem from its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and inflammation.

- Cytokine Modulation : By reducing TNFα levels, it may alleviate symptoms associated with inflammatory conditions.

Synthetic Routes

The synthesis of 2-methyl-1,3-dioxoisoindoline derivatives typically involves multi-step organic reactions. One common method includes the reaction of isocyanides with appropriate carboxylic acids under controlled conditions to yield the desired product.

Industrial Applications

Due to its biological properties, this compound has potential applications in pharmaceuticals as an intermediate for developing new drugs targeting cancer and inflammatory diseases.

Study on Antiproliferative Activity

A study evaluated the antiproliferative effects of various phthalimide derivatives on cancer cell lines. The results indicated that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting their potential as anticancer agents .

Research on Inflammatory Cytokines

Another significant study focused on the anti-inflammatory properties of isoindoline derivatives, demonstrating their ability to downregulate TNFα levels in vitro. This suggests a pathway for developing treatments for conditions characterized by excessive inflammation .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2-Methyl-1,3-dioxoisoindoline-4-carboxylic acid derivatives, and how are coupling agents optimized for amide bond formation?

- Methodological Answer : Common approaches include coupling reactions using carbodiimides (e.g., EDCI) with HOBt to activate carboxylic acids, followed by nucleophilic attack from amines or alcohols. Cyclization strategies, such as using pyromellitic anhydride for isoindoline ring formation, are also applicable . Coupling agents are selected based on steric hindrance, solubility, and compatibility with protecting groups (e.g., Boc deprotection with TFA) .

Q. How can column chromatography be optimized for purifying dioxoisoindoline derivatives?

- Methodological Answer : Utilize gradient elution (e.g., hexane/ethyl acetate mixtures) to separate polar intermediates. Monitor fractions via TLC and adjust solvent ratios based on the compound’s retention factor (Rf). Pre-adsorption of crude products onto silica gel before loading improves resolution .

Q. What hydrolysis conditions are suitable for converting ester precursors to carboxylic acid derivatives?

- Methodological Answer : Alkaline hydrolysis (e.g., NaOH/THF/water) under reflux effectively cleaves ester groups. Work-up involves acidification to pH 2–3 for precipitation, followed by recrystallization. For acid-sensitive substrates, enzymatic hydrolysis or mild acidic conditions (e.g., LiOH in MeOH/H₂O) can be employed .

Advanced Research Questions

Q. How can contradictions between NMR spectroscopic data and X-ray crystallographic results be resolved for dioxoisoindoline derivatives?

- Methodological Answer : Discrepancies often arise from dynamic effects in solution (NMR) versus static solid-state structures (X-ray). Confirm purity via HPLC, re-examine crystallographic refinement using SHELX , and compare experimental NMR shifts with DFT-calculated spectra. For tautomeric or conformational ambiguities, variable-temperature NMR or NOESY experiments may clarify .

Q. What experimental designs are recommended for evaluating the anti-inflammatory or analgesic activity of dioxoisoindoline derivatives?

- Methodological Answer : Use rodent models (e.g., carrageenan-induced paw edema for anti-inflammatory testing) with positive controls (e.g., indomethacin). Assess dose-dependent effects and include toxicity screens (e.g., liver/kidney function). For analgesia, employ the hot-plate or acetic acid writhing test. Validate mechanisms via COX-2 inhibition assays or cytokine profiling .

Q. How can stereochemical outcomes be controlled during the synthesis of thiazolidine or dioxoisoindoline derivatives?

- Methodological Answer : Exploit chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., organocatalysts for cyclization). For thiazolidines, stereoselective ring closure via thiourea intermediates can enforce configuration. Confirm enantiopurity via chiral HPLC or X-ray crystallography .

Q. What crystallographic challenges arise in resolving the structure of dioxoisoindoline derivatives, and how can SHELX refine problematic datasets?

- Methodological Answer : Twinning or weak diffraction is common in flexible heterocycles. SHELX’s dual-space algorithms (SHELXD) improve phase solution for low-resolution data. For disordered regions, use ISOR/SADI restraints and validate with R-factor convergence (<5%). High-resolution datasets (≤1.0 Å) enable hydrogen atom localization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.